molecular formula C13H18N2O B11887932 N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11887932
M. Wt: 218.29 g/mol
InChI Key: HTXGJEKNABNIQF-UHFFFAOYSA-N
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Description

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific isopropyl substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-propan-2-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide

InChI

InChI=1S/C13H18N2O/c1-9(2)15-13(16)11-7-8-14-12-6-4-3-5-10(11)12/h3-6,9,11,14H,7-8H2,1-2H3,(H,15,16)

InChI Key

HTXGJEKNABNIQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCNC2=CC=CC=C12

Origin of Product

United States

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